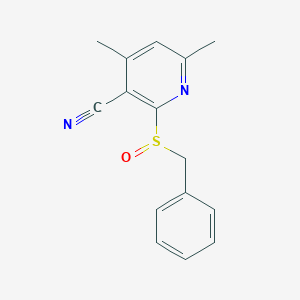
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfinyl)-4,6-dimethylnicotinonitrile, also known as BSMN, is a chemical compound that has been studied extensively for its potential use in medicinal chemistry. BSMN is a member of the nicotinonitrile family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme protein kinase B, which is involved in the regulation of cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic AMP levels in cells.
Biochemical and Physiological Effects:
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile inhibits the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has anti-tumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory activity in mouse models of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its broad-spectrum activity against a variety of cancer cell lines and viruses. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. Another area of interest is the investigation of the potential use of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile in combination with other therapeutic agents to enhance its activity. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile and to identify potential targets for its use in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against cancer cell lines and viruses, as well as its anti-inflammatory properties, make it an attractive candidate for further research. While there are limitations to its use, such as its low yield in the synthesis process, further investigation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is warranted to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a multistep process that involves the reaction of 2-chloro-4,6-dimethylpyridine with benzylsulfinyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium cyanide to form the final product, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has also been shown to have antiviral activity against the hepatitis C virus, as well as anti-inflammatory activity in animal models of acute lung injury.
Propriétés
IUPAC Name |
2-benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-8-12(2)17-15(14(11)9-16)19(18)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYXTBUOWEFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
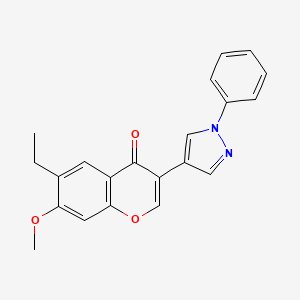
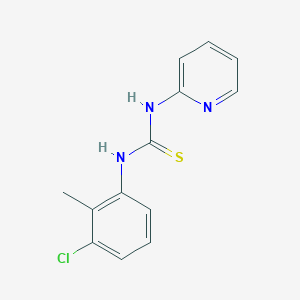
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

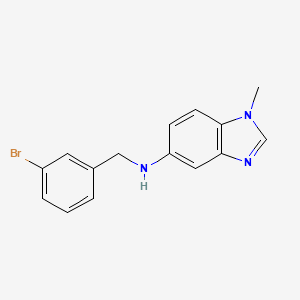
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
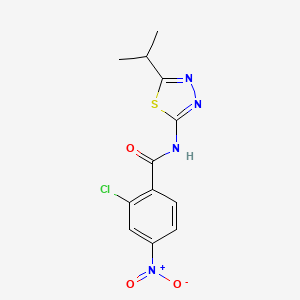
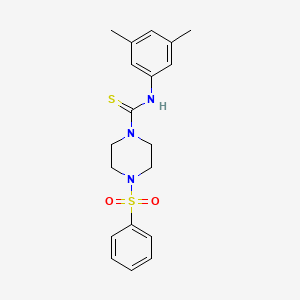
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)